molecular formula C8H9Cl2NO2 B2500070 Methyl 4-amino-2-chlorobenzoate hydrochloride CAS No. 220848-45-3

Methyl 4-amino-2-chlorobenzoate hydrochloride

Cat. No. B2500070
CAS RN: 220848-45-3
M. Wt: 222.07
InChI Key: OXWLHKCANIJVBH-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chlorobenzoate hydrochloride is a compound that can be associated with various chemical reactions and synthesis processes. It is related to the field of organic chemistry, where chlorination, amination, and esterification are common methods used to modify the structure and properties of aromatic compounds. The compound itself is not explicitly detailed in the provided papers, but its structural components and related compounds are extensively discussed.

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 2-amino-4-chloropyridine was accomplished using methyl 4-chloropicolinate as the starting material, with an overall yield of 68.5% . Similarly, Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was synthesized by reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride, achieving a high yield of 98% under optimized conditions . These methods demonstrate the feasibility of synthesizing chlorinated and amino-substituted aromatic compounds, which are structurally related to this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed in several studies. For example, the crystal structure of 2-amino-5-methylpyridinium 4-chlorobenzoate revealed a nearly planar configuration of the 4-chlorobenzoate anion and specific hydrogen bonding patterns forming a two-dimensional network . These structural insights are crucial for understanding the molecular interactions and stability of related compounds.

Chemical Reactions Analysis

Chemical reactions involving chlorination and amination are central to the modification of aromatic compounds. The chlorination of 4-aminobenzoic acid and its methyl ester has been studied, leading to various chlorinated products depending on the reaction conditions . These reactions are indicative of the complexity and diversity of pathways that can be employed to synthesize chlorinated aromatic compounds, including those similar to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been investigated, particularly their solubility in organic solvents. The solubility of 2-amino-4-chlorobenzoic acid was determined in various solvents, and thermodynamic modeling was used to optimize the purification process . Understanding these properties is essential for the practical application and handling of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Solubility and Thermodynamics

A study by Li et al. (2017) explored the solubility of 2-amino-4-chlorobenzoic acid, a compound structurally related to methyl 4-amino-2-chlorobenzoate hydrochloride, in various organic solvents. This research is crucial for optimizing the purification process of similar compounds (Li et al., 2017).

Synthesis and Antibacterial Activities

Research by Osarodion (2020) demonstrated the synthesis of a ligand from methyl-2-amino-4-chlorobenzoate and its subsequent reaction with various metals, resulting in complexes with significant antibacterial properties against a range of microorganisms (Osarodion, 2020).

Anti-Inflammatory Activity

Another study by Osarodion (2020) found that compounds synthesized from methyl-2-amino-4-chlorobenzoate exhibited high anti-inflammatory activity, potentially offering new avenues for pharmaceutical development (Osarodion, 2020).

Optoelectronics Applications

Babu et al. (2017) synthesized 2-amino 4-methylpyridinium 3-chlorobenzoate and studied its potential in optoelectronics, highlighting the versatility of chlorobenzoate derivatives in technological applications (Babu et al., 2017).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, providing insights into the environmental fate and degradation pathways of chlorobenzoate compounds (Crosby & Leitis, 1969).

Safety and Hazards

Methyl 4-amino-2-chlorobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-amino-2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLHKCANIJVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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